![molecular formula C26H26Br2O6 B11103077 Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate](/img/structure/B11103077.png)
Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and a trimethylcyclopentane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with a suitable cyclopentane derivative under controlled conditions. The reaction is often catalyzed by a palladium catalyst and requires an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Shares the bromophenyl groups but differs in the core structure.
4-Bromobiphenyl: Contains a single bromophenyl group attached to a biphenyl core.
Uniqueness
1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE is unique due to its combination of bromophenyl groups and a trimethylcyclopentane core. This structure imparts specific chemical and biological properties that are distinct from similar compounds .
Properties
Molecular Formula |
C26H26Br2O6 |
---|---|
Molecular Weight |
594.3 g/mol |
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C26H26Br2O6/c1-25(2)20(23(31)33-14-21(29)16-4-8-18(27)9-5-16)12-13-26(25,3)24(32)34-15-22(30)17-6-10-19(28)11-7-17/h4-11,20H,12-15H2,1-3H3 |
InChI Key |
UPSRUNKFBUNCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.